n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide
Description
N-[2-(1H-Pyrazol-4-yl)-1H-indol-6-yl]butanamide is a heterocyclic organic compound featuring an indole core fused with a pyrazole moiety, substituted at the 6-position of the indole ring by a butanamide group. For instance, the closely related N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]benzamide (CAS 827318-34-3) is marketed as a pharmaceutical intermediate, suggesting that the butanamide variant may similarly serve in drug development or biochemical research . The indole-pyrazole scaffold is notable for its prevalence in medicinal chemistry due to its ability to interact with biological targets such as kinases and receptors, though the specific activity of this compound remains uncharacterized.
Properties
CAS No. |
827318-31-0 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]butanamide |
InChI |
InChI=1S/C15H16N4O/c1-2-3-15(20)18-12-5-4-10-6-13(19-14(10)7-12)11-8-16-17-9-11/h4-9,19H,2-3H2,1H3,(H,16,17)(H,18,20) |
InChI Key |
DDVWTMCJBGRGOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CNN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide typically involves the condensation of pyrazole-4-carbaldehydes with indole derivatives. One common method includes the use of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This method facilitates the formation of the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole and indole moieties allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of inflammation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[2-(1H-Pyrazol-4-yl)-1H-Indol-6-yl]Benzamide
N-Ethyl-2-[(3-Ethynyl-8-Methyl-6-Quinolyl)Oxy]Butanamide (Patent Compound D.1.8)
- Structure: Shares the butanamide group but features a quinoline core instead of indole-pyrazole.
- Activity : Functions as a tubulin inhibitor, disrupting microtubule assembly in cell division . This highlights the role of the butanamide moiety in target binding, though the indole-pyrazole core in the target compound may confer distinct interaction profiles.
1,3,4-Thiadiazole Derivatives
- Structure : Thiadiazole cores substituted with pyrazole groups, synthesized via hydrazine derivatives (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine).
- Activity : Demonstrated antimicrobial efficacy against E. coli, B. mycoides, and C. albicans, with four derivatives showing superior activity . While structurally distinct from the target compound, this underscores the importance of heterocyclic frameworks in antimicrobial design.
Comparative Analysis Table
Key Findings
- Core Structure Relevance: Indole-pyrazole systems (as in the target compound) are associated with diverse bioactivities, including kinase modulation, whereas quinoline-based butanamides target tubulin.
- Activity Gaps: No direct antimicrobial or cytotoxic data exist for the target compound, though thiadiazole-pyrazole hybrids () suggest possible antimicrobial utility if similar substituent effects apply.
Research Implications and Limitations
Further research should prioritize synthesis, in vitro screening, and comparative pharmacokinetic profiling against analogs like D.1.8 and benzamide derivatives.
Biological Activity
The compound n-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]butanamide, with the CAS number 827318-31-0, features a unique combination of pyrazole and indole moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | DDVWTMCJBGRGOV-UHFFFAOYSA-N |
This compound interacts with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound's dual functionality allows it to modulate activities such as inflammation inhibition and apoptosis induction in cancer cells. Its mechanism may involve:
- Inhibition of inflammatory pathways : By binding to pro-inflammatory mediators.
- Induction of apoptosis : Through activation of apoptotic signaling pathways in cancerous cells.
Biological Activities
Recent studies have reported various biological activities associated with this compound:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the inhibition of cytokine production.
- Anticancer Properties : Preliminary studies suggest that it may induce cell death in certain cancer cell lines by triggering apoptotic pathways.
- Neuroprotective Effects : The compound may enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
A review of recent literature reveals significant findings regarding the biological activity of pyrazole derivatives, including this compound:
-
Study on Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound can inhibit the NF-kB pathway, leading to decreased expression of inflammatory cytokines .
"Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory effects through modulation of key signaling pathways" .
- Anticancer Activity Assessment : In vitro tests showed that this compound could significantly reduce cell viability in various cancer cell lines, suggesting a potential role as an anticancer agent .
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole-containing compounds regarding their biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Celecoxib | Anti-inflammatory | |
| Rimonabant | Appetite suppression | |
| Phenylbutazone | Anti-inflammatory |
This table highlights that while many pyrazole derivatives share anti-inflammatory properties, this compound's unique structure may confer additional therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
